Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate)
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Overview
Description
Phosphonates like “Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate)” are typically used in various industries due to their unique properties. They are often used in detergents, water treatment, and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds usually involves free-radical polymerization . This process involves an initiator and a monomer, which react under certain conditions to form a polymer .Molecular Structure Analysis
The molecular structure of similar compounds often involves a central carbon atom bonded to other atoms . The exact structure would depend on the specific atoms and bonds present in the compound .Chemical Reactions Analysis
Similar compounds often undergo free-radical polymerization . This reaction involves the formation of a polymer from monomers, with the help of an initiator .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the polymer formed from a similar compound was found to have a glass transition temperature of -18°C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2,2-bis(diethoxyphosphoryl)-2-fluoroethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27FO6P2/c1-5-20-24(18,21-6-2)16(17,14-15-12-10-9-11-13-15)25(19,22-7-3)23-8-4/h9-13H,5-8,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUFCSRXNUDJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC1=CC=CC=C1)(F)P(=O)(OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27FO6P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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